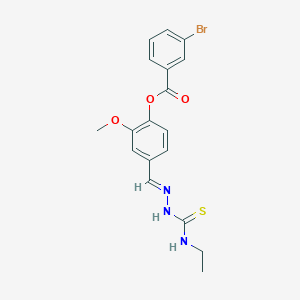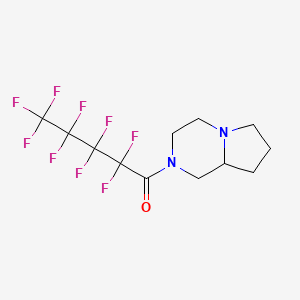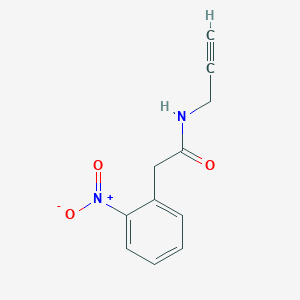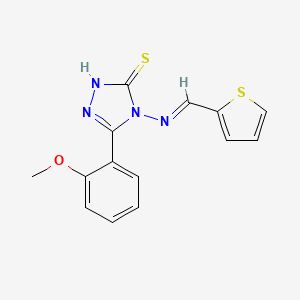![molecular formula C15H22N2O3 B12048505 3-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-4-methoxybenzaldehyde](/img/structure/B12048505.png)
3-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-4-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-4-methoxybenzaldehyde typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chloroethanol to form 4-(2-hydroxyethyl)-1-piperazine.
Aldehyde Formation: The next step involves the reaction of 4-(2-hydroxyethyl)-1-piperazine with 4-methoxybenzaldehyde under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 3-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-4-methoxybenzoic acid.
Reduction: 3-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-4-methoxybenzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biochemical assays and as a probe in molecular biology research.
Mécanisme D'action
The mechanism of action of 3-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-4-methoxybenzoic acid
- 3-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-4-methoxybenzyl alcohol
- 4-Methoxybenzaldehyde
Uniqueness
3-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-4-methoxybenzaldehyde is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of both the piperazine ring and the aldehyde group allows for diverse chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C15H22N2O3 |
|---|---|
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C15H22N2O3/c1-20-15-3-2-13(12-19)10-14(15)11-17-6-4-16(5-7-17)8-9-18/h2-3,10,12,18H,4-9,11H2,1H3 |
Clé InChI |
SZLQZAJZSGVNQB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid](/img/structure/B12048425.png)
![2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12048432.png)
![9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12048435.png)




![N-({4-[(difluoromethyl)sulfanyl]phenyl}carbamothioyl)-2-phenylacetamide](/img/structure/B12048463.png)
![N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048468.png)

![5-[(2,4-Dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12048485.png)

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12048487.png)
